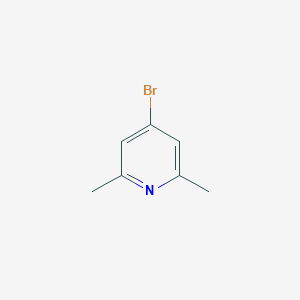

4-Bromo-2,6-dimethylpyridine

説明

Significance as a Key Intermediate in Organic Synthesis

The strategic placement of the bromo and methyl groups on the pyridine (B92270) ring endows 4-Bromo-2,6-dimethylpyridine with a unique reactivity profile, establishing it as a key intermediate in organic synthesis. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures.

One of the most prominent applications of this compound is in the synthesis of pharmaceutical and agrochemical compounds. Current time information in Bangalore, IN. It serves as a precursor for novel isoquinoline (B145761) derivatives, which are of potential interest for pharmaceutical, biomedical, and energy-related research. chemicalbook.com The synthesis of these derivatives often involves the strategic replacement of the bromine atom with various functional groups.

Furthermore, this compound is a valuable building block in the synthesis of 1,4-dihydropyridine (B1200194) derivatives. These derivatives are a significant class of heterocycles, with many exhibiting a range of pharmacological properties. urfu.ru The synthesis often involves a one-pot multicomponent reaction, highlighting the efficiency of using this compound as a starting material. urfu.ru

The utility of this compound is further exemplified by its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of biaryl and aryl-alkyne linkages, which are common motifs in many biologically active molecules and functional materials. The presence of the methyl groups ortho to the nitrogen atom can also influence the reactivity and selectivity of these transformations.

Additionally, this compound undergoes nickel-catalyzed homocoupling reactions to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine, a valuable ligand in coordination chemistry. mdpi.com This demonstrates the compound's versatility in accessing not only complex organic molecules but also important components for catalysis and materials science.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is underscored by its frequent appearance in contemporary chemical literature, spanning a diverse range of research areas. Current research trajectories involving this compound are primarily focused on its application in catalysis, medicinal chemistry, and materials science.

In the realm of catalysis, derivatives of this compound are being explored as ligands for transition metal complexes. These complexes are then utilized in a variety of catalytic applications, including olefin polymerization and dehydrogenation reactions. acs.orgarabjchem.org The electronic and steric properties of the pyridine ligand, which can be fine-tuned by starting with this compound, play a crucial role in determining the activity and selectivity of the resulting catalyst.

Medicinal chemistry represents another significant avenue of research. The compound is a key starting material in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1,4-dihydropyridine synthesized from 4-bromobenzaldehyde, a related bromo-aromatic compound, have shown promising antioxidant and enzyme inhibitory properties, with some exhibiting anticancer activity. researchgate.net This highlights the potential of using bromo-substituted pyridines like this compound to access new classes of bioactive molecules.

In materials science, the ability of this compound to participate in cross-coupling reactions makes it a valuable tool for the construction of novel organic materials. These materials can possess interesting photophysical or electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The bipyridine units formed from the homocoupling of this compound are particularly important in the design of functional polymers and supramolecular assemblies. mdpi.com

The ongoing research into the synthesis and application of this compound and its derivatives continues to expand the toolkit of synthetic chemists, enabling the creation of increasingly complex and functional molecules for a wide range of scientific disciplines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRFAYHJKSKHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517602 | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5093-70-9 | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5093-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Dimethylpyridine and Its Strategic Precursors

Direct Synthesis Approaches for 4-Bromo-2,6-dimethylpyridine

Direct synthesis strategies aim to construct the this compound molecule from acyclic precursors or through the modification of a pre-formed pyridine (B92270) ring in a multi-step sequence.

Multi-Step Condensation and Decarboxylation Pathways

One prominent method for the synthesis of the 2,6-dimethylpyridine (B142122) core, a necessary precursor to the final product, involves condensation reactions followed by decarboxylation. A well-established route is the Hantzsch pyridine synthesis, which constructs a dihydropyridine (B1217469) ring from an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. This dihydropyridine can then be oxidized to the corresponding pyridine.

A specific pathway to a key intermediate, 4-nitro-2,6-dimethylpyridine, employs a condensation and decarboxylation sequence. The process commences with the reaction of diethyl malonate with an alkali metal, such as sodium or potassium, to form a salt. This is followed by a condensation reaction with 4-nitro-2-methyl-6-chloropyridine in a solvent like toluene. The resulting intermediate subsequently undergoes decarboxylation under acidic conditions to yield 4-nitro-2,6-dimethylpyridine. patsnap.com This nitro-substituted lutidine is a strategic precursor for the introduction of the bromo group at the 4-position.

Table 1: Key Reactants in the Condensation and Decarboxylation Pathway

| Reactant | Role |

| Diethyl malonate | Carbon source for the pyridine ring |

| Alkali metal (Na or K) | Base to deprotonate diethyl malonate |

| 4-nitro-2-methyl-6-chloropyridine | Starting pyridine derivative |

| Acid | Catalyst for decarboxylation |

Hydrogenation and Bromination via Diazotization

A common and effective method for introducing a bromine atom at the 4-position of the 2,6-dimethylpyridine ring involves a sequence of hydrogenation and diazotization reactions, starting from 4-nitro-2,6-dimethylpyridine.

The first step is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation, where 4-nitro-2,6-dimethylpyridine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, using methanol (B129727) as a solvent. patsnap.com The resulting 4-amino-2,6-dimethylpyridine is a crucial intermediate for the subsequent bromination step.

The introduction of the bromine atom is then accomplished via a Sandmeyer-type reaction. The 4-amino-2,6-dimethylpyridine is first treated with an acid to form a salt. The mixture is cooled to low temperatures (typically between -15°C and 3°C), and then liquid bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. patsnap.com This in situ formation of the diazonium salt and its subsequent reaction with bromide ions yields this compound. The reaction is completed by adjusting the pH to be alkaline, followed by extraction and purification of the final product. patsnap.com

Table 2: Reaction Conditions for Hydrogenation and Bromination via Diazotization

| Step | Reagents | Key Conditions | Product |

| Hydrogenation | 4-nitro-2,6-dimethylpyridine, H₂, Pd/C, Methanol | Catalytic reduction | 4-amino-2,6-dimethylpyridine |

| Diazotization & Bromination | 4-amino-2,6-dimethylpyridine, Acid, Liquid Br₂, NaNO₂(aq) | -15°C to 3°C | This compound |

Bromination Strategies for Pyridine Core Functionalization

The direct bromination of the 2,6-dimethylpyridine (2,6-lutidine) core presents an alternative approach to obtaining this compound. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, direct bromination can be achieved.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com For pyridine and its derivatives, the reaction conditions often require strong acids or specialized brominating agents to overcome the ring's deactivation. Studies on the bromination of lutidines in fuming sulfuric acid have shown that bromo derivatives substituted on the pyridine nucleus can be formed in excellent yields. researchgate.net The directing effects of the two methyl groups at the 2- and 6-positions would favor substitution at the 3-, 4-, or 5-positions. The steric hindrance from the methyl groups may influence the regioselectivity, potentially favoring the less hindered 4-position.

Various brominating agents can be employed, including molecular bromine (Br₂) in the presence of a Lewis acid, or N-bromosuccinimide (NBS) under acidic conditions. The choice of reagent and reaction conditions is crucial to control the regioselectivity and avoid polybromination.

Preparation of Related Pyridine Derivatives with Synthetic Utility

The synthesis of this compound is closely linked to the preparation of other functionalized pyridine derivatives that serve as key intermediates or alternative precursors.

One such important precursor is 4-amino-2,6-dimethylpyridine . As detailed in section 2.1.2, this compound is directly converted to the target molecule through diazotization and bromination. A method for the synthesis of 2-amino-4,6-dimethylpyridine (B145770) involves the treatment of 3-aminocrotonitrile with acetic acid, followed by cyclization and rearrangement in concentrated sulfuric acid. google.com

Another related derivative is 2,6-dibromomethylpyridine . This compound can be prepared from 2,6-lutidine using a brominating agent such as dibromo-5,5-dimethylhydantoin in the presence of an initiator. google.com While not a direct precursor to this compound, its synthesis demonstrates the functionalization of the methyl groups of 2,6-lutidine, which is a complementary reactivity to the functionalization of the pyridine ring itself.

Furthermore, the synthesis of other 4-halo-2,6-dimethylpyridines, such as 2,6-dimethyl-4-chloropyridine , provides access to related compounds that could potentially be converted to the bromo-derivative through halogen exchange reactions. 2,6-dimethyl-4-chloropyridine can be prepared from 2,6-dimethyl-4-hydroxypyridine (B130123) by reaction with phosphorus oxychloride and phosphorus pentachloride. google.com

Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dimethylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring, while aromatic, exhibits reactivity towards nucleophiles that differs significantly from benzene (B151609). The presence of the electronegative nitrogen atom renders the ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally unfeasible for benzene and its electron-rich derivatives.

In the case of 4-Bromo-2,6-dimethylpyridine, the bromine atom is located at the activated γ-position. Nucleophilic attack at this position is favored because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the intermediate is a key factor in facilitating the substitution reaction. The general mechanism involves two main steps: the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate, followed by the departure of the bromide leaving group, which restores the aromaticity of the ring.

While the 4-position of the 2,6-dimethylpyridine (B142122) scaffold is electronically activated for SNAr reactions, specific, non-catalyzed examples involving common nucleophiles are not extensively detailed in prominent literature. However, the principles of SNAr suggest that strong nucleophiles can displace the bromide. The reaction is typically facilitated by electron-withdrawing groups on the ring and a good leaving group. In this molecule, the pyridine nitrogen itself serves as the activating group.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors. The bromine atom at the 4-position serves as an effective leaving group in the oxidative addition step, which is typically the first step in the catalytic cycles of these reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. While specific studies focusing solely on this compound are not abundant, the reactivity of this class of compounds is well-established. For instance, a related substrate, 4-bromo-2,6-dimethyl-3,5-diphenylpyridine, undergoes Suzuki-Miyaura coupling with phenylboronic acid. This demonstrates the viability of the C4-Br bond in the 2,6-dimethylpyridine system to participate in this transformation, even with the increased steric hindrance from adjacent phenyl groups.

These reactions generally proceed under mild conditions and are tolerant of a wide range of functional groups, making them highly valuable in synthetic chemistry. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling with a this compound Derivative Data sourced from a study on a related, substituted pyridine.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2,6-dimethyl-3,5-diphenylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-Dimethyl-3,4,5-triphenylpyridine | Not specified |

Palladium-catalyzed reactions that couple aryl halides with unsaturated substrates like alkenes (Heck reaction) and terminal alkynes (Sonogashira coupling) are fundamental for creating substituted alkenes and aryl alkynes.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. The reaction typically uses a palladium catalyst, a base, and proceeds via a mechanism involving oxidative addition, migratory insertion, and beta-hydride elimination.

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is distinctive in its use of a dual catalytic system, typically comprising a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. The reaction is valued for its mild conditions and reliability. This compound is a suitable substrate for these transformations, allowing for the introduction of alkynyl groups at the 4-position of the pyridine ring.

The Negishi coupling is a transition-metal-catalyzed reaction that couples an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is renowned for its high reactivity and functional group tolerance. The catalysts are typically based on palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their corresponding organoboron and organotin counterparts, often leading to faster and more efficient reactions. wikipedia.org

Bromopyridines, including this compound, are effective electrophilic partners in Negishi couplings. The reaction allows for the formation of C-C bonds with a wide variety of sp³, sp², and sp hybridized organozinc partners. This versatility makes it a key tool in the synthesis of complex molecules, including bipyridines and other functionalized heterocyclic systems. orgsyn.org

Table 2: Representative Negishi Coupling of a Bromopyridine Illustrative example from the literature on bipyridine synthesis.

| Aryl Halide | Organozinc Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromopyridine | Pyridylzinc Halide | Pd(PPh₃)₄ | THF, heat | 2,2'-Bipyridine | High |

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgwikipedia.org This reaction, particularly the classic version, often requires high temperatures and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org Modern advancements have led to ligand-assisted, catalytic versions that proceed under milder conditions.

Beyond C-C bond formation, the term "Ullmann-type" reactions also broadly encompasses the copper-catalyzed coupling of aryl halides with nucleophiles such as amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively. These are powerful methods for heteroatom bond formation. Given its structure, this compound is a potential substrate for both classic Ullmann homocoupling and Ullmann-type cross-coupling reactions, allowing for either dimerization or the introduction of various nucleophilic functional groups at the 4-position.

Homocoupling Reactions and Dimerization Pathways

Homocoupling reactions of aryl halides are a direct method for the synthesis of symmetrical biaryl compounds. For this compound, this pathway leads to the formation of 2,2′,6,6′-tetramethyl-4,4′-bipyridine, a valuable ligand in coordination chemistry.

This dimerization can be achieved through various catalytic systems. A notable and efficient method involves a nickel-catalyzed reaction. Research has shown that the homocoupling of this compound proceeds in high yield under mild conditions using a catalytic system composed of NiBr₂(PPh₃)₂, tetraethylammonium iodide (Et₄NI), and zinc powder. This approach represents a significant improvement over harsher, traditional methods like the classic Ullmann reaction.

Table 3: Nickel-Catalyzed Homocoupling of this compound

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| This compound | NiBr₂(PPh₃)₂, Et₄NI, Zn powder | 2,2′,6,6′-Tetramethyl-4,4′-bipyridine | High |

Synthesis of Bipyridine Derivatives

The transformation of this compound into bipyridine structures is a key reaction, primarily achieved through metal-catalyzed homocoupling reactions. A notable example is the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine. This symmetrical bipyridine is obtained in high yield through the homocoupling of this compound under mild conditions. mdpi.compreprints.orgresearchgate.net The reaction is effectively catalyzed by a nickel complex in the presence of a reducing agent.

Detailed research has identified an effective catalytic system for this transformation, consisting of Nickel(II) bromide bis(triphenylphosphine) (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder as the reductant. mdpi.compreprints.orgresearchgate.net This method provides an efficient route to symmetrically substituted bipyridines, which are valuable as ligands in coordination chemistry and as precursors for other functional materials. researchgate.net The resulting 2,2′,6,6′-tetramethyl-4,4′-bipyridine has been utilized in studies investigating the electrochemical properties of viologen derivatives. mdpi.compreprints.orgresearchgate.net

Table 1: Nickel-Catalyzed Homocoupling of this compound

| Reactant | Catalyst | Additive | Reductant | Product | Yield |

| This compound | NiBr₂(PPh₃)₂ | Et₄NI | Zinc Powder | 2,2′,6,6′-tetramethyl-4,4′-bipyridine | High |

Electrochemical Homocoupling Mechanisms

Electrochemical methods offer an alternative pathway for the synthesis of bipyridine derivatives from halopyridines, including this compound. These processes, often catalyzed by nickel complexes, are recognized for their simplicity and efficiency. nih.gov The general mechanism involves the electrochemical reduction of a Ni(II) catalyst to a more reactive Ni(0) species, which then participates in the carbon-bromine bond activation.

In a typical setup, an undivided cell is used with a sacrificial anode, often made of zinc or iron. nih.gov The reaction proceeds in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile (AN). nih.gov Electroanalytical studies have been crucial in understanding the reaction mechanism, which has led to process improvements. For instance, it was found that the reagent itself (the bromopyridine derivative) can act as a ligand for the nickel catalyst, sometimes eliminating the need for external ligands like 2,2'-bipyridine (bpy). nih.gov The use of an iron anode has also been shown to improve the dimerization process in some cases. nih.gov The constant current generates the active Ni(0) species, which then reacts with this compound in a catalytic cycle to form the C-C bond of the bipyridine product.

C-H Bond Functionalization and Alkylation Reactions

Direct C-H Bond Activation and Dimerization

Beyond the coupling at the carbon-bromine bond, the functionalization of C-H bonds on the pyridine ring represents a powerful strategy for forming new carbon-carbon bonds. Direct C-H bond activation allows for the dimerization of pyridine derivatives, offering a more atom-economical route to bipyridines. While specific examples detailing the direct C-H bond dimerization of this compound are not prevalent, the general principles have been established for pyridine systems. This type of reaction is often achieved using palladium catalysis. The proposed mechanism involves an initial C-H activation step to form a palladacycle intermediate, which can then undergo further reaction and reductive elimination to furnish the bipyridine product.

Catalytic C-H Alkylation with Olefins

The direct alkylation of pyridine C-H bonds with olefins is a significant method for introducing alkyl substituents onto the heterocyclic ring. beilstein-journals.org This transformation is typically catalyzed by transition metals such as iridium, ruthenium, or nickel. beilstein-journals.org For instance, nickel/Lewis acid cooperative catalytic systems have been developed for the C-4 selective alkylation of pyridines. beilstein-journals.org The reaction mechanism generally involves the coordination of the pyridine to the metal center, followed by C-H activation to form a metallacyclic intermediate. Subsequently, the olefin inserts into the metal-carbon bond, and a β-hydride elimination step releases the alkylated pyridine product. beilstein-journals.org This methodology allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials.

Transition-Metal-Free C-H Functionalization

Recent advancements have led to the development of transition-metal-free methods for the C-H functionalization of pyridines. These systems provide an alternative to traditional metal-catalyzed reactions. One such approach involves the use of a bis-phenalenyl compound in conjunction with a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.compreprints.org The proposed mechanism involves a single electron transfer (SET) from a phenalenyl-based radical to the halogenated pyridine. preprints.org This generates a reactive pyridyl radical, which can then form a C-C bond with another pyridine molecule, leading to bipyridine synthesis. mdpi.compreprints.org The presence of these organic radicals has been confirmed experimentally. preprints.org

Exploration of Other Reactive Transformations

This compound serves as a versatile building block for more complex molecules beyond bipyridines. The carbon-bromine bond is a key reactive site for various cross-coupling reactions. While homocoupling is common, this moiety can also participate in heterocoupling reactions to form unsymmetrical biaryls.

Furthermore, the bromine atom can be displaced or utilized in other catalytic cycles. For example, nickel catalysis is employed in reductive coupling reactions that can selectively join two different electrophiles, a process where an alkyl bromide can be a key component. nih.gov In such reactions, the alkyl bromide first reacts with the nickel catalyst, and a reductant like manganese powder facilitates the generation of key reactive intermediates in the catalytic cycle. nih.gov This highlights the potential of this compound to be used in reactions that form C-C bonds with a variety of other organic electrophiles, expanding its synthetic utility.

Amination Reactions

The introduction of nitrogen-based functional groups is a cornerstone of synthetic chemistry, and this compound can undergo amination through several key methodologies, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. nih.govnih.gov It is widely applicable to a range of aryl halides, including bromopyridines, and various primary and secondary amines. nih.govbohrium.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

For instance, the amination of a related substrate, 2-bromo-6-methylpyridine, with (+/-)-trans-1,2-diaminocyclohexane has been successfully demonstrated. The reaction, catalyzed by a palladium complex with (±)-BINAP as the ligand, proceeds under relatively mild conditions to afford the desired diamine product in good yield.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | chemspider.com |

Nucleophilic Aromatic Substitution (SNAr): In addition to metal-catalyzed methods, amination can also occur via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly relevant for pyridines, where the ring nitrogen atom activates the positions ortho (2 and 6) and para (4) to nucleophilic attack. The attack of a nucleophile at the 4-position of this compound leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and facilitates the subsequent expulsion of the bromide leaving group to restore aromaticity. While often requiring strongly activated substrates or powerful nucleophiles, recent computational studies suggest that many SNAr reactions on heterocyclic rings may proceed through a concerted mechanism rather than a discrete two-step addition-elimination process. birmingham.ac.uk

Oxidation and Reduction Pathways

The pyridine ring and its substituents in this compound can undergo various oxidation and reduction reactions, offering pathways to further functionalized derivatives.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically leading to the formation of an N-oxide. This transformation is commonly achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comechemi.com The oxidation process increases the electron density at the 2- and 4-positions of the ring, altering its reactivity towards both electrophilic and nucleophilic reagents. For example, a patented process describes the oxidation of 2-chloropyridine and 2-bromopyridine to their corresponding N-oxides using peracetic acid generated in-situ. google.com

| Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| 2-Chloropyridine | Peracetic acid (from H₂O₂/Acetic Acid) | Maleic anhydride | 2-Chloropyridine-N-oxide | google.com |

| 2-Bromopyridine | Peracetic acid (from H₂O₂/Acetic Acid) | Maleic anhydride | 2-Bromopyridine-N-oxide | google.com |

Reduction: this compound offers multiple sites for reduction, including the pyridine ring and the carbon-bromine bond.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved through catalytic hydrogenation. This process, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, replaces the bromine atom with a hydrogen atom. organic-chemistry.org This reaction is generally efficient for aryl bromides and can be performed selectively in the presence of other functional groups. organic-chemistry.org An alternative modern approach utilizes tetrahydroxydiboron in conjunction with Pd/C, avoiding the need for external hydrogen gas. nih.gov

Ring Hydrogenation: The pyridine ring itself can be reduced under more forcing conditions. Catalytic hydrogenation can lead to the corresponding piperidine derivative. Furthermore, frustrated Lewis pairs (FLPs), such as those involving 2,6-lutidine and a strong Lewis acid like B(C₆F₅)₃, have been shown to activate molecular hydrogen and can mediate the hydrogenation of the pyridine ring. nih.gov

| Reaction Type | Substrate | Reagents | Product | Ref. |

|---|---|---|---|---|

| Reductive Dehalogenation | Aryl Bromides (general) | 10% Pd/C, H₂ | Debrominated Arene | organic-chemistry.org |

| Reductive Dehalogenation | Aryl Bromides (general) | B₂(OH)₄, 5% Pd/C, 4-methylmorpholine | Debrominated Arene | nih.gov |

| Ring Hydrogenation | 2,6-Lutidine / BCl₃ | H₂ (10 bar), 100 °C | [2,6-Lutidinium-H]⁺[HBCl₃]⁻ | osti.gov |

Mechanistic Elucidation through Advanced Studies

To gain deeper insight into the reaction mechanisms governing the reactivity of this compound, advanced experimental and computational techniques are employed. These studies provide critical information about transition states and reaction energy profiles.

Kinetic Isotope Effect (KIE) Experiments

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the rate change upon isotopic substitution at a specific atomic position. nih.gov It provides information about bond-breaking and bond-forming events in the rate-determining step of a reaction. nih.gov

In the context of amination reactions, ¹³C KIEs have been used to investigate the mechanism of the Buchwald-Hartwig amination. nih.govnih.gov Studies on the reaction of bromoarenes have focused on the oxidative addition step. The observed KIE at the carbon atom bearing the bromine (KIEC–Br) provides insight into the degree of C–Br bond cleavage in the transition state. A significant KIE (greater than 1) indicates that the C–Br bond is being broken in the rate-determining step. For the reaction of 4-tert-butylbromobenzene, a KIEC–Br of approximately 1.023 was observed, supporting the oxidative addition of the C-Br bond to the palladium center as the rate-determining step. nih.gov

| Substrate | Experimental KIE (¹³C) | DFT Calculated KIE (¹³C) | Ref. |

|---|---|---|---|

| 4-tert-Butylbromobenzene | 1.023 ± 0.001 | 1.023 | nih.gov |

| 1,4-Dibromobenzene | 1.024 ± 0.001 | 1.023 | nih.gov |

| 1,4-Dichlorobenzene | 1.032 ± 0.002 | 1.033 | nih.gov |

The magnitude of the KIE also correlates with the nature of the halogen, with a larger KIE observed for aryl chlorides compared to aryl bromides, which aligns with DFT calculations and reflects differences in C-X bond lengths in the respective transition states. nih.gov

Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to analyze entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This analysis helps to identify the rate-determining step, understand the geometry of transition states, and predict reaction outcomes.

For reactions involving lutidine derivatives, DFT studies have been instrumental in elucidating complex mechanisms. For example, the mechanism of H₂ activation by the frustrated Lewis pair 2,6-lutidine/BCl₃ was modeled using DFT. The calculations revealed a pathway involving the formation of an initial Lewis adduct, which then reacts with H₂ to form an ion pair, [LutH]⁺[HBCl₃]⁻, through a transition state with a calculated barrier of 13 kcal/mol. This computational analysis provided crucial insights that would be difficult to obtain through experimental means alone. osti.gov

| Species / State | Description | Relative Enthalpy (kcal/mol) | Ref. |

|---|---|---|---|

| Lut + BCl₃ + H₂ | Separated Reactants | 0.0 | osti.gov |

| Lut·BCl₃ + H₂ | Lewis Adduct | -15.1 | osti.gov |

| TS | Transition State for H₂ splitting | -2.1 | osti.gov |

| [LutH]⁺[HBCl₃]⁻ | Ion Pair Product | -12.7 | osti.gov |

Such computational approaches are broadly applicable to studying the reactivity of this compound, from predicting the activation barriers for SNAr reactions to modeling the intricate steps of palladium-catalyzed coupling cycles.

Applications of 4 Bromo 2,6 Dimethylpyridine in Advanced Chemical Synthesis and Materials Science

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The utility of 4-Bromo-2,6-dimethylpyridine in the pharmaceutical sector is significant, primarily as a versatile intermediate for the creation of new therapeutic agents. Its reactive bromine atom allows for the introduction of various functional groups through cross-coupling reactions, while the pyridine (B92270) core is a common scaffold in many biologically active compounds.

Intermediate for Therapeutically Relevant Compounds

This compound is a key starting material in the synthesis of a wide array of compounds with potential therapeutic value. The bromine atom on the pyridine ring can be readily displaced or used as a handle for forming new carbon-carbon or carbon-heteroatom bonds, making it an essential building block in the construction of more complex pharmaceutical ingredients. This reactivity is fundamental to its role in medicinal chemistry, enabling the diversification of molecular structures to optimize biological activity.

Synthesis of Biologically Active Molecules

This compound is instrumental in the synthesis of various biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this compound provides a convenient entry point to novel analogues. For instance, it is used in the development of compounds that may possess anti-inflammatory and analgesic properties. chemimpex.com The ability to functionalize the pyridine ring at the 4-position is crucial for tuning the electronic and steric properties of the final molecule, which in turn can influence its interaction with biological targets.

Development of Novel Isoquinoline (B145761) Derivatives

A notable application of this compound is in the synthesis of novel isoquinoline derivatives. chemicalbook.comcookechem.com Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules. The synthesis of these derivatives using this compound opens avenues for developing new drugs and functional materials for biomedical and energy-related research. chemicalbook.com

Contributions to Agrochemical Development

In the field of agrochemicals, this compound and its isomers serve as important intermediates. chemimpex.comguidechem.com They are utilized in the formulation of pesticides, including herbicides and fungicides, to enhance crop protection and yield. chemimpex.com The structural features of these pyridine derivatives can be tailored to target specific pests or weeds, contributing to the development of more effective and selective agricultural products.

Utility in Ligand Design and Coordination Chemistry

The pyridine nitrogen atom in this compound can coordinate with metal ions, making it a valuable component in the design of ligands for coordination chemistry. These ligands can form stable complexes with various metals, leading to materials with unique catalytic and electronic properties.

Precursor for Multidentate Polypyridine Ligands

This compound is a precursor for the synthesis of multidentate polypyridine ligands. researchgate.net These ligands, which contain multiple pyridine units, can bind to a metal center through several nitrogen atoms, forming highly stable complexes. Such complexes are of interest in various fields, including the development of catalysts and materials for dye-sensitized solar cells. researchgate.net For example, the related compound 4'-Bromo-2,2':6',2''-terpyridine, which features a central brominated pyridine, is a well-known tridentate ligand in coordination chemistry. cymitquimica.com The bromine atom in these ligands can be further functionalized, allowing for the creation of even more complex and tailored ligand architectures.

Application as Ligands in Metal-Catalyzed Systems

While this compound itself is more commonly a precursor to ligands, its derivatives play a crucial role in metal-catalyzed systems. The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to coordinate to a metal center and influence its catalytic activity.

A notable example arises from its own synthesis of bipyridine derivatives. In the nickel-catalyzed homocoupling of this compound, the resulting product, 2,2′,6,6′-tetramethyl-4,4′-bipyridine, can act as a ligand for the nickel(II) catalyst. This interaction is suggested to facilitate the smooth progress of the coupling reaction, demonstrating a scenario where the product of a reaction involving the parent compound serves as a ligand for the very metal system that created it. mdpi.compreprints.org More broadly, pyridine-containing ligands are fundamental in a vast array of metal-catalyzed reactions, including C-H bond functionalization and cross-coupling reactions, where they help to stabilize the metal center and tune its electronic and steric properties. beilstein-journals.org

Complexation with Transition Metal Ions

The nitrogen atom in the pyridine ring of this compound and its derivatives allows for direct coordination to transition metal ions, forming stable complexes. The steric hindrance from the two methyl groups at the 2- and 6-positions can influence the geometry of the resulting metal complex.

Studies on related dimethylpyridine isomers provide insight into this complexation behavior. For instance, research on the complexation of 2,4-dimethylpyridine (B42361) and 3,4-dimethylpyridine (B51791) with cobalt(II) bromide has shown the formation of distinct coordination geometries. researchgate.net Depending on the stoichiometry and reaction conditions, these systems can yield complexes with tetrahedral or five-coordinate square pyramidal geometries around the cobalt(II) ion. researchgate.net The fundamental interaction involves the donation of the nitrogen lone pair to the metal d-orbitals, a principle that extends to this compound. More complex derivatives, where the bromine atom is replaced by chelating moieties, can form highly stable, multi-coordinate complexes with ions like lanthanides, showcasing the versatility of the pyridine scaffold in coordination chemistry. rsc.org

Ligands for Metal-Binding Studies

The this compound framework is a valuable starting point for creating more elaborate ligands specifically designed for metal-binding studies. The bromine atom serves as a synthetic handle for functionalization through various cross-coupling reactions.

By replacing the bromine atom with other functional groups, such as crown ethers or sulfonate groups, researchers can synthesize specialized ligands. These tailored molecules are then used to study the binding affinities and coordination preferences of specific metal ions. An important application of such custom-designed ligands is in the field of nuclear waste management, where they are investigated for their ability to selectively bind and sequester actinide elements. This demonstrates how the initial structure of this compound can be leveraged to develop sophisticated tools for fundamental studies in coordination chemistry.

Integration in Functional Materials Development

The reactivity of this compound makes it an important precursor in the bottom-up synthesis of functional organic materials. Its ability to undergo coupling reactions allows for its integration into larger, conjugated systems with specific electronic and photophysical properties.

Synthesis of Bipyridyl and Terpyridyl Architectures

One of the most direct applications of this compound in materials synthesis is its use as a building block for bipyridyl structures. Bipyridines are a critical class of ligands and organic materials used in everything from catalysis to molecular electronics.

Through a nickel-catalyzed Ullmann-type homocoupling reaction, this compound can be dimerized to produce 2,2′,6,6′-tetramethyl-4,4′-bipyridine in high yields. mdpi.compreprints.org This reaction provides an efficient route to a symmetrically substituted bipyridine system, which can be further utilized in materials science. mdpi.compreprints.org While direct synthesis of terpyridyl architectures from this specific precursor is less commonly cited, the bromine atom allows for sequential cross-coupling strategies, making it a potential component in the modular construction of more complex polypyridine systems. arkat-usa.org

Table 1: Nickel-Catalyzed Homocoupling of this compound

| Reactant | Catalyst System | Solvent | Resulting Product | Yield | Reference |

|---|

Precursors for Dendritic Ligand Analogues

The structure of this compound is also foundational for creating complex, three-dimensional ligand structures known as dendrimers. These branched molecules are of great interest for applications in catalysis, light-harvesting, and drug delivery.

Research has shown that this compound can be a starting point for synthesizing 4-bromo-2,6-bis(2-pyridyl)pyridine. researchgate.net This terpyridine-like molecule is explicitly identified as a precursor to dendritic ligand analogues, such as those related to the "black dye" used in dye-sensitized solar cells. researchgate.net The bromine atom on this elaborated structure serves as a key attachment point for further branching or for linking to other molecular components, highlighting the role of the initial compound in building up molecular complexity for advanced applications. researchgate.net

Potential for Electroluminescent Materials

While direct application of this compound in electroluminescent devices is not widely documented, its structural motifs are present in compounds developed for this purpose. The pyridine core is a common component in organic light-emitting diode (OLED) materials, and the bromo-substitution provides a convenient route for synthetic elaboration.

Related compounds, such as brominated terpyridines and other functionalized pyridine derivatives, are explicitly mentioned as critical intermediates in the synthesis of advanced electroluminescent materials. These molecules can be incorporated into metal-organic frameworks (MOFs) or used to form metal complexes that exhibit desirable photoluminescent properties. By analogy, this compound represents a valuable potential precursor for creating novel organic semiconductors and emissive materials for next-generation displays and lighting.

Ruthenium Dyes in Dye-Sensitized Solar Cells

However, based on a thorough review of available scientific literature, there is no specific mention of the chemical compound This compound being utilized as a direct ligand in the synthesis of ruthenium dyes for dye-sensitized solar cells. While numerous bipyridine and terpyridine ligands are commonly employed, the application of this particular substituted pyridine in this context has not been reported in the surveyed research.

Research in this field has largely focused on ruthenium complexes with other pyridine derivatives. For instance, the synthesis of more complex ligands, such as 4-bromo-2,6-bis(2-pyridyl)pyridine, has been documented as a precursor for "black dye" analogues, which are known for their broad absorption spectra in DSSCs. researchgate.net Additionally, studies have reported the nickel-catalyzed homocoupling of this compound to synthesize 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.com While this resulting bipyridine could theoretically serve as a ligand in ruthenium complexes, its subsequent application in DSSCs has not been detailed.

The typical design of ruthenium sensitizers involves bipyridine or terpyridine ligands with specific functional groups, such as carboxylic acids, to ensure effective anchoring to the titanium dioxide (TiO₂) surface of the solar cell. mdpi.comsigmaaldrich.com The steric and electronic effects of the ligands are critical for the performance of the dye. nih.gov The absence of research on this compound in this application suggests that its specific steric hindrance or electronic properties may not be considered optimal for achieving high power conversion efficiencies in DSSCs compared to other extensively studied pyridine derivatives.

Advanced Characterization and Computational Studies of 4 Bromo 2,6 Dimethylpyridine and Its Derivatives

Crystallographic Analysis and Structural Elucidation

Analysis of Crystal Lattice Interactions

The three-dimensional architecture of molecules in the solid state is governed by a complex interplay of intermolecular forces. For derivatives of 4-Bromo-2,6-dimethylpyridine, X-ray crystallography has been instrumental in defining these packing arrangements.

In a derivative, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, single-crystal X-ray diffraction (SC-XRD) analysis revealed a monoclinic crystal system with the P21/n space group. ekb.eg The dihydropyridine (B1217469) ring in this structure adopts a flattened boat conformation. ekb.egresearchgate.net The stability of the crystal lattice is significantly influenced by intermolecular hydrogen bonding, specifically an N—H⋯O interaction with a bond distance of 3.045(3) Å. ekb.eg

Another derivative, 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, crystallizes with a planar imidazo[4,5-b]pyridine unit, while its phenyl and allyl substituents are rotated slightly out of this plane. nih.gov In its crystal structure, molecules form inversion dimers through pairs of weak C—H⋯N hydrogen bonds. nih.govnih.gov These dimers are further connected by π–π stacking interactions between the imidazo[4,5-b]pyridine ring systems, with centroid–centroid distances measured at 3.7161 (13) and 3.8478 (13) Å. nih.govscienceopen.com

Table 1: Crystallographic Data for Derivatives of this compound

| Parameter | 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester ekb.eg | dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate researchgate.net |

|---|---|---|

| Compound Name | C19H22BrNO4 | C17H15BrN2O6 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/n | P212121 |

| a (Å) | 10.2314(2) | 11.8865(5) |

| b (Å) | 7.5215(1) | 13.1157(4) |

| c (Å) | 24.5475(4) | 21.9515(9) |

| β (°) | 97.921(1) | 90 |

| Volume (ų) | Not specified | 3422.2(2) |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering insights into molecular properties and behaviors that can be difficult to probe experimentally. For this compound and its derivatives, methods such as Density Functional Theory (DFT) have been pivotal.

DFT calculations are widely used to predict the geometric and electronic properties of molecules. For 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, quantum chemical calculations were performed using the B3LYP/6-311++G(d,p) method to correlate theoretical predictions with experimental data. ekb.egresearchgate.net The calculated bond lengths, bond angles, and torsion angles showed good agreement with the results obtained from SC-XRD analysis. ekb.eg

DFT has also been applied to analyze the vibrational spectra of lanthanide complexes with 3-bromo-4-methoxy-2,6-lutidine N-oxide, a derivative of this compound. researchgate.net These calculations helped in the assignment of observed bands in the FT-IR and FT-Raman spectra to their corresponding normal modes. researchgate.net Furthermore, DFT calculations on various pyridine (B92270) derivatives have been used to determine properties like HOMO-LUMO energy gaps, which are crucial for understanding molecular stability and reactivity. researchgate.net

Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Parameters for a Dihydropyridine Derivative¹

| Parameter | Experimental (SC-XRD) | Calculated (DFT/B3LYP) |

|---|---|---|

| Bond Length (Br1—C6) (Å) | Value not specified | Value not specified |

| Bond Angle (C2–C3–C7) (°) | Value not specified | Value not specified |

| Torsion Angle (C2–C3–C7–C11) (°) | 57.8(3) | Value not specified |

| Torsion Angle (C2–C3–C7–C8) (°) | -65.8(3) | Value not specified |

¹Specific values for 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester were noted to be in good correlation, though not all specific comparable values were listed in the source material. ekb.eg

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface maps the electrostatic potential, revealing regions prone to electrophilic attack (negative potential, electron-rich) and nucleophilic attack (positive potential, electron-deficient). For the derivative 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, MEP analysis was conducted to study its chemical reactivity. ekb.egresearchgate.net The analysis helps in understanding the regions where the molecule is most likely to interact with other chemical species. researchgate.net The MEP map for this dihydropyridine derivative highlighted the electrophilic and nucleophilic characters, providing insights into its interaction patterns. ekb.eg

Similarly, for 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld analysis was employed to dissect the intermolecular forces. nih.gov The analysis showed that H⋯H contacts were the most significant contributors to the Hirshfeld surface. nih.govnih.govscienceopen.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution for 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine (%) nih.govnih.govscienceopen.com |

|---|---|

| H⋯H | 35.9 |

| H⋯Cl/Cl⋯H | 15.0 |

| H⋯C/C⋯H | 12.4 |

| H⋯Br/Br⋯H | 10.8 |

| H⋯N/N⋯H | 7.5 |

| C⋯Br/Br⋯C | 5.9 |

| C⋯C | 5.5 |

| C⋯N/N⋯C | 4.0 |

Computational modeling is crucial for predicting the electronic and optical properties of novel materials. The electronic properties of bipyridine derivatives, which can be synthesized from this compound, have been investigated using computational simulations based on quantum chemistry. researchgate.net These studies are particularly relevant for applications such as dye-sensitized solar cells, where the electronic structure of the dye molecule dictates its light-harvesting efficiency and electron transfer dynamics. researchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (Egap), are fundamental to this modeling. For instance, in a related dihydropyridine derivative, the calculated Egap was ~4.4 eV, suggesting it is a biologically active and chemically reactive molecule. researchgate.net Such calculations help in explaining the role of different functional groups and their positions on the electronic and optical responses of the molecules. researchgate.net

Understanding the mechanisms and energy profiles of chemical reactions is a key area of computational chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, has been studied for pyridine systems. A regio- and atropselective Suzuki-Miyaura reaction was investigated for 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with various ortho-substituted phenylboronic acids, leading to a series of mono-, di-, and triarylpyridine derivatives. researchgate.net These studies provide insight into the order of substitution and the factors controlling selectivity. researchgate.net

Furthermore, the metal-catalyzed homocoupling of this compound has been shown to produce 2,2′,6,6′-tetramethyl-4,4′-bipyridine in high yield under mild conditions using a nickel catalyst. mdpi.com Computational studies of such reactions can elucidate the catalytic cycle, including steps like oxidative addition and reductive elimination, and explain the observed product distributions and reaction efficiencies. The electrochemical properties of the resulting viologen derivatives, which are based on the 4,4'-bipyridine (B149096) core, have also been a subject of investigation. mdpi.com

Future Perspectives in 4 Bromo 2,6 Dimethylpyridine Research

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of substituted pyridines is evolving beyond traditional methods like the Hantzsch synthesis, which can be limited in scope. nih.gov Modern research focuses on developing more efficient, sustainable, and diverse synthetic routes. For 4-Bromo-2,6-dimethylpyridine and its analogs, emerging methodologies are centered on improving yield, reducing waste, and utilizing environmentally benign conditions.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inmdpi.com These approaches aim to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient techniques. mdpi.com Methods such as microwave-assisted synthesis, ultrasound-assisted protocols, and solvent-free reactions offer significant advantages over conventional heating, including shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.inmdpi.com For pyridine (B92270) derivatives, multicomponent reactions (MCRs) in a single pot are being explored to increase efficiency and reduce separation steps. rasayanjournal.co.in The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is also a promising green approach, offering benefits like low cost, ease of separation, and reusability. acs.org Biocatalysis, employing enzymes like phenylalanine ammonia-lyases (PALs), presents a highly selective and environmentally friendly route for producing pyridine derivatives with high optical purity. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an alternative energy source to accelerate reactions. | Reduced reaction times (minutes vs. hours), energy efficiency, often higher yields. | mdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product containing parts of all reactants. | High atom economy, simplified procedures, reduced waste from purification steps. | rasayanjournal.co.in |

| Heterogeneous Catalysis (e.g., MOFs) | Uses a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid reaction. | Easy separation of catalyst, potential for catalyst recycling, enhanced stability. | acs.org |

| Biocatalysis | Employs enzymes to catalyze chemical transformations. | High stereoselectivity, mild reaction conditions (aqueous environment, room temperature), environmentally friendly. | researchgate.net |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often using grinding or ball milling. | Reduces volatile organic compound emissions, simplifies workup, can lead to cleaner reactions. | rasayanjournal.co.inmdpi.com |

Novel Catalytic Applications and Ligand Scaffolds

This compound is a valuable precursor for designing specialized ligands for coordination chemistry and metal-catalyzed reactions. The pyridine nitrogen atom can coordinate with metal ions, and the bromine atom provides a reactive site for further functionalization, enabling the creation of complex and tailored ligand architectures.

Derivatives of this compound are particularly important in the synthesis of multidentate polypyridine ligands, which form highly stable complexes with metal centers. These complexes are integral to various catalytic systems. For example, the bipyridine derivatives formed from the homocoupling of this compound can act as ligands for nickel catalysts. The strategic placement of the bromo group makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. Research in this area focuses on developing novel catalysts that can achieve challenging transformations, such as the selective C–H activation at positions that are typically less reactive. For instance, a bifunctional nickel catalyst has been developed for the C3-selective alkenylation of pyridines, overriding the intrinsic electronic preference for the C2 and C4 positions. nih.gov

Table 2: Catalytic Systems and Ligands Derived from Bromopyridines

| Reaction Type | Role of Bromopyridine Derivative | Metal Catalyst | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide substrate for coupling with boronic acids. | Palladium (e.g., Pd(PPh₃)₄) | Forms biaryl structures common in pharmaceuticals and functional materials. | mdpi.com |

| Stille Coupling | Aryl halide substrate for coupling with organostannanes. | Palladium | Versatile C-C bond formation, though toxicity of tin reagents is a concern. | nih.gov |

| Sonogashira Coupling | Aryl halide substrate for coupling with terminal alkynes. | Palladium/Copper | Creates aryl-alkyne linkages found in various functional materials. | |

| C-H Alkenylation | Substrate for direct functionalization of C-H bonds. | Nickel | Enables late-stage modification of complex molecules with high site-selectivity. | nih.gov |

| Ligand Synthesis | Precursor to multidentate ligands (e.g., bipyridines, terpyridines). | N/A | Forms stable complexes with metals for catalysis and materials science. |

Exploration in Advanced Functional Materials

The unique electronic and structural properties of the pyridine ring make this compound an attractive building block for advanced functional materials. Its derivatives are being explored for applications in electronics, photonics, and materials science. The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and oligomers, which are essential for organic electronics.

Polypyridine ligands derived from this compound are used to create metal complexes with specific photophysical properties, making them suitable for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The bromine atom can be substituted to tune the electronic properties of the final material. Furthermore, the rigid structure of the pyridine ring is beneficial for constructing porous materials like Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. acs.org Future research will likely focus on creating novel polymers and coordination complexes with tailored electronic, optical, and physical properties for next-generation devices.

Table 3: Applications of this compound Derivatives in Functional Materials

| Material Type | Application Area | Function of Pyridine Unit | Reference |

|---|---|---|---|

| Conjugated Polymers | Organic Electronics (e.g., OFETs, OLEDs) | Forms part of the polymer backbone, influencing electronic properties. | |

| Metal Complexes | Dye-Sensitized Solar Cells (DSSCs) | Acts as a ligand to form light-harvesting metal-based dyes. | |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Serves as a linker to connect metal nodes, creating a porous structure. | acs.org |

| Corrosion Inhibitors | Materials Protection | Adsorbs onto metal surfaces to prevent corrosion. | kneopen.com |

Targeted Biological and Medicinal Applications

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals. nih.govnih.gov this compound is a key starting material for the synthesis of various biologically active molecules. chemicalbook.com It serves as a scaffold for creating novel derivatives of isoquinolines and 1,4-dihydropyridines, classes of compounds known for a wide range of pharmacological activities.

Research has shown that dimethylpyridine derivatives can exhibit anti-inflammatory properties, with molecular docking studies suggesting they can bind to cyclooxygenase (COX) enzymes. mdpi.com The development of pyridine-based thiadiazole derivatives has also yielded compounds with significant anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac. nih.gov Future work in this area will involve the synthesis and screening of new libraries of compounds derived from this compound to identify potent and selective agents for various therapeutic targets. Computational screening and in silico design will be crucial in guiding these efforts to discover molecules with improved efficacy and safety profiles. nih.govresearchgate.net

Table 4: Biological and Medicinal Applications of Pyridine Derivatives

| Compound Class | Therapeutic Area | Mechanism/Target (if known) | Role of this compound | Reference |

|---|---|---|---|---|

| Isoquinoline (B145761) Derivatives | Pharmaceuticals, Energy Research | Varies widely based on final structure. | Key synthetic intermediate. | chemicalbook.com |

| 1,4-Dihydropyridine (B1200194) Derivatives | Cardiovascular (e.g., Calcium Channel Blockers) | Modulation of ion channels. | Valuable building block. | |

| Pyridine-Thiadiazole Hybrids | Anti-inflammatory | COX-2 inhibition. | Scaffold for synthesis. | nih.gov |

| Diaryl Pyridine/Pyrimidine Derivatives | Anticancer | Tubulin polymerization inhibition, apoptosis induction. | Core structural motif. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For a compound like this compound, AI can be integrated at multiple stages, from synthesis planning to the discovery of new applications.

Computer-Aided Synthesis Planning (CASP) tools use machine learning algorithms, trained on vast reaction databases, to propose efficient synthetic routes to target molecules, potentially uncovering novel and more sustainable pathways. nih.govacs.org ML models can also predict reaction outcomes and yields, saving time and resources in the lab. nottingham.ac.ukresearchgate.net In the realm of materials and drug discovery, ML algorithms can predict the properties of novel derivatives of this compound before they are ever synthesized. research.googleresearchgate.netpaperswithcode.com This includes predicting catalytic activity, electronic properties for materials science, or binding affinity to biological targets. nih.gov By screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis and testing, significantly speeding up the discovery process. oaepublish.com As more high-quality data becomes available, the predictive power of these models is expected to increase, making AI an indispensable tool in future chemical research. nih.gov

Table 5: Applications of AI/ML in the Research of this compound

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | AI algorithms suggest retrosynthetic pathways from a target molecule to available starting materials. | Accelerates the design of efficient and novel synthetic routes. | nih.govacs.org |

| Reaction Outcome Prediction | ML models predict the products, yields, and potential side products of a chemical reaction. | Reduces experimental failures and optimizes reaction conditions. | nih.govnottingham.ac.uk |

| Property Prediction | Models predict physical, chemical, or biological properties of unsynthesized molecules. | Enables high-throughput virtual screening for drug discovery and materials design. | kneopen.comresearch.google |

| Catalyst Design | AI identifies patterns in catalyst performance data to design new, more efficient catalysts. | Accelerates the discovery of novel catalysts for reactions involving the compound. | oaepublish.comdigitellinc.comyoutube.com |

Q & A

Q. Basic Research Focus

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.

- Column Chromatography : Employ silica gel with a 5–30% ethyl acetate/hexane gradient, achieving >95% recovery in cross-electrophile coupling applications .

Note : Monitor fractions via TLC (Rf ~0.4 in 20% EtOAc/hexane) to ensure purity.

How can spectroscopic discrepancies in characterizing charge-transfer complexes of this compound be resolved?

Advanced Research Focus

Contradictions in FTIR or NMR data (e.g., protonation vs. charge transfer) require multi-technique validation:

- FTIR : Confirm hydrogen bonding via shifts in N-H stretching (3200–3400 cm⁻¹) .

- ¹³C NMR : Compare chemical shifts of the pyridine ring carbons (δ ~120–160 ppm) to distinguish protonation from electronic effects .

- DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to simulate spectra and validate experimental observations .

How should researchers address contradictory yield data in photoredox reactions involving this compound?

Advanced Research Focus

Yield variations (e.g., 10–49% under similar conditions) arise from:

- Light Source : Kessell lamps (Method A) vs. integrated photoreactors (Method C) differ in wavelength uniformity, impacting excitation efficiency .

- Catalyst Loading : Additives like Ni(II) salts (Method D) enhance yields by 15–20% in sterically hindered systems .

Troubleshooting : Replicate reactions with controlled light intensity (measured via actinometry) and pre-dried solvents to minimize variability.

What methodologies enable the use of this compound in formal cross-electrophile coupling with alcohols?

Advanced Research Focus

A nickel-catalyzed protocol is effective:

- Substrate : this compound (0.25 mmol) reacts with diol derivatives (e.g., 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane) under N₂.

- Conditions : Use 5 mol% NiCl₂(dme), 10 mol% dtbbpy, and Zn as a reductant.

- Yield : 52% after purification (silica gel, 5–30% EtOAc/hexane gradient) .

How does the stability of this compound under acidic or basic conditions affect its application in multistep syntheses?

Advanced Research Focus

The compound is stable in neutral to mildly acidic conditions but degrades under strong bases (pH >10) via dehydrohalogenation. Mitigation :

- Avoid aqueous basic workups; use anhydrous Na₂SO₄ for drying.

- Store at –20°C in amber vials to prevent light-induced decomposition .

What role does this compound play in organometallic catalyst design?

Advanced Research Focus

It serves as a precursor for ligands in nickel-catalyzed ethylene oligomerization. For example:

- Ligand Synthesis : React with P,N-phosphinitooxazoline to form bidentate ligands.

- Catalytic Activity : These ligands enhance turnover numbers (TON >10⁴) in ethylene dimerization due to electron-donating methyl groups stabilizing Ni centers .

Which analytical methods are most reliable for quantifying trace impurities in this compound?

Q. Basic Research Focus

- HPLC : Use a C18 column (MeCN/H₂O, 70:30), UV detection at 254 nm.

- ¹H NMR : Identify residual solvents (e.g., THF, δ 1.7–3.7 ppm) with a detection limit of 0.1% .

How can computational modeling predict the reactivity of this compound in charge-transfer complexes?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level.

- TD-DFT : Simulate electronic transitions to correlate with UV-Vis spectra (λmax ~450 nm for charge-transfer bands) .

- Solvent Effects : Include PCM models for methanol or chloroform to match experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。